molecular formula C19H25BrN4O2S B2810377 4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-58-1

4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2810377
CAS No.: 863558-58-1
M. Wt: 453.4
InChI Key: PUHATTDVSLJAFC-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. This compound integrates multiple pharmacologically active motifs: a benzenesulfonamide group known to confer binding affinity to various enzymatic targets , a pyridine ring that can enhance solubility and participate in hydrogen bonding , and a 4-ethylpiperazine moiety that can influence the molecule's physicochemical properties and its interaction with biological systems . The bromo substituent on the benzene ring provides a site for further structural modification via metal-catalyzed cross-coupling reactions, making it a valuable intermediate in medicinal chemistry campaigns for generating structure-activity relationship (SAR) data . Benzenesulfonamide cores are frequently investigated for their potential to interact with cancer-related biological pathways. Some related compounds are known to inhibit protein kinases and modulate the mTOR signaling pathway, which is central to cell growth, proliferation, and angiogenesis, and is often mutated in various human cancers . Furthermore, the pyrimidine and pyridine scaffolds, which are structurally similar to the pyridine component in this molecule, are recognized as privileged structures in drug discovery due to their ability to serve as bioisosteres for phenyl rings and improve pharmacokinetic properties . This compound is supplied for research purposes such as hit-to-lead optimization, biological screening against specific therapeutic targets, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHATTDVSLJAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a piperazine moiety, and a benzenesulfonamide group, which contribute to its unique chemical reactivity and biological profile. Its molecular formula is C15H22BrN3O3SC_{15}H_{22}BrN_{3}O_{3}S, with a molecular weight of 392.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction. For instance, it has been shown to inhibit fibroblast growth factor receptor (FGFR) activity, which is crucial in cancer cell proliferation .
  • Receptor Modulation : It can also modulate receptor activity, influencing various signaling pathways associated with cell growth and survival.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer properties. Its inhibition of FGFR has been linked to reduced proliferation of cancer cells in vitro. For example:

Study Cell Line IC50 (µM) Effect
A549 (Lung)5.0Inhibition of growth
MCF7 (Breast)3.5Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the efficacy of the compound against multiple cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation .
  • In Vivo Studies : In animal models, the administration of this compound resulted in tumor size reduction, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely explored in drug discovery due to their versatility in binding biological targets. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Synthesis Insights
4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (Target) Bromobenzene, pyridin-3-yl, 4-ethylpiperazine ~489.45 Not reported Potential basicity from piperazine; solubility in polar solvents. Synthesis likely involves coupling reactions.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone, pyrazolopyrimidine, methyl sulfonamide 589.1 175–178 Higher molecular weight due to fluorinated chromenone; moderate yield (28%) via Suzuki coupling .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Dual bromo, nitro group 436.08 Not reported Increased lipophilicity from halogens; nitro group may enhance reactivity in electrophilic substitutions.
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine, methylbenzene Not reported Not reported Synthesized via sulfonyl chloride reaction; pyridine-aniline moiety may enhance π-π stacking .
(S)-N-(1-{3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide Indazole, difluorophenyl, 4-ethylpiperazine Not reported Not reported Complex atropisomer formation; 4-ethylpiperazine enhances solubility and bioavailability .

Key Observations :

Structural Complexity: The target compound shares a 4-ethylpiperazine group with , which may improve water solubility and receptor interactions.

Halogenation: Bromine in the target compound and increases molecular weight and lipophilicity compared to non-halogenated analogs like . However, the nitro group in introduces additional reactivity.

Biological Implications : Piperazine derivatives (target and ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The pyridin-3-yl group in the target compound may facilitate hydrogen bonding or metal coordination in enzyme active sites.

Challenges and Opportunities :

  • The absence of reported melting points or biological data for the target compound limits direct pharmacological comparisons.
  • Structural modifications (e.g., introducing fluorine as in ) could enhance binding affinity or metabolic stability.
  • Further studies on crystallography (using tools like SHELX ) or pharmacokinetics are needed to validate its drug-likeness.

Q & A

Q. Q: What methodologies are recommended to optimize the synthesis yield and purity of this compound?

A:

  • Stepwise Synthesis : Begin with nucleophilic substitution to attach the pyridine and ethylpiperazine moieties to the benzenesulfonamide core. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Condition Optimization : Adjust temperature (typically 60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Catalysts like triethylamine (Et₃N) can improve coupling reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for high purity (>95%) .

Basic Research: Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the compound’s structural integrity?

A:

  • X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., triclinic system with space group P1, as seen in related sulfonamides) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z ~535 [M+H]⁺ for brominated analogs) .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituent variations on the benzenesulfonamide core influence biological activity?

A:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, as observed in analogs with improved IC₅₀ values in kinase inhibition assays .
  • Piperazine Modifications : Ethyl vs. benzyl substituents on piperazine alter solubility and selectivity. Ethyl groups reduce steric hindrance, enhancing membrane permeability .
  • Pyridine Positioning : 3-Pyridyl vs. 4-pyridyl substitution affects hydrogen bonding with target proteins. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Advanced Research: Computational Modeling

Q. Q: How to design computational workflows to predict binding affinities for this compound?

A:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns. Analyze RMSD and binding free energy (MM-PBSA) .
  • Docking Protocols : Prepare the protein (e.g., PDB ID: 3ERT for kinases) with AutoDockTools. Set grid boxes around active sites and validate with co-crystallized ligands .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability. Bromine may increase metabolic stability compared to fluorine analogs .

Advanced Research: Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activity across studies?

A:

  • Assay Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may differ between HEK293 vs. HeLa cells due to receptor expression levels .
  • Stereochemical Purity : Chiral impurities (<5%) can skew results. Validate enantiomeric excess via chiral HPLC or circular dichroism .
  • Solubility Effects : Use DLS to assess aggregation in buffer. Poor solubility (logS < -4) may reduce apparent activity in cell-based assays .

Advanced Research: Crystallographic Data Interpretation

Q. Q: How to interpret crystallographic data for this compound’s derivatives?

A:

  • Unit Cell Parameters : For triclinic systems, compare a, b, c (Å) and angles (α, β, γ). Example: a = 13.608 Å, α = 74.44° for a bromopyrimidine sulfonamide .
  • Packing Analysis : Identify π-π stacking (3.5–4.0 Å) or hydrogen bonds (N–H···O, ~2.8 Å) using Mercury software .
  • Thermal Motion : High B-factors (>30 Ų) in flexible regions (e.g., ethylpiperazine) suggest conformational mobility .

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